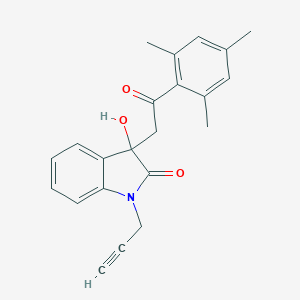
3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of indoles and has a unique structure that makes it an interesting subject of study.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that the compound exerts its effects by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one have been studied extensively. The compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of inflammation and cancer progression. However, one of the limitations of using the compound is its complex synthesis process, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the study of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to study its effects on other signaling pathways and enzymes that are involved in various physiological processes. Additionally, the development of more efficient and cost-effective synthesis methods for the compound could also be explored.
Métodos De Síntesis
The synthesis of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one involves a multistep process that requires expertise in organic chemistry. The first step involves the preparation of the starting material, which is 2-mesityl-2-oxoacetic acid. This is followed by the reaction of the acid with propargylamine to form the corresponding amide. The amide is then subjected to a cyclization reaction to form the indole ring. The final step involves the introduction of the hydroxyl group to complete the synthesis of the compound.
Aplicaciones Científicas De Investigación
3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one has been the subject of various scientific studies due to its potential applications in different fields. One of the areas of interest is in the development of new drugs. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Propiedades
Nombre del producto |
3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C22H21NO3 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C22H21NO3/c1-5-10-23-18-9-7-6-8-17(18)22(26,21(23)25)13-19(24)20-15(3)11-14(2)12-16(20)4/h1,6-9,11-12,26H,10,13H2,2-4H3 |
Clave InChI |
DKQPMVUUFUIDCP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC#C)O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC#C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214582.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214587.png)
![3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214588.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214589.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214590.png)
![1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214593.png)
![5-bromo-1-butyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214594.png)
![5-bromo-1-butyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214595.png)
![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214596.png)

![5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214600.png)

![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214604.png)
![1-allyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214605.png)